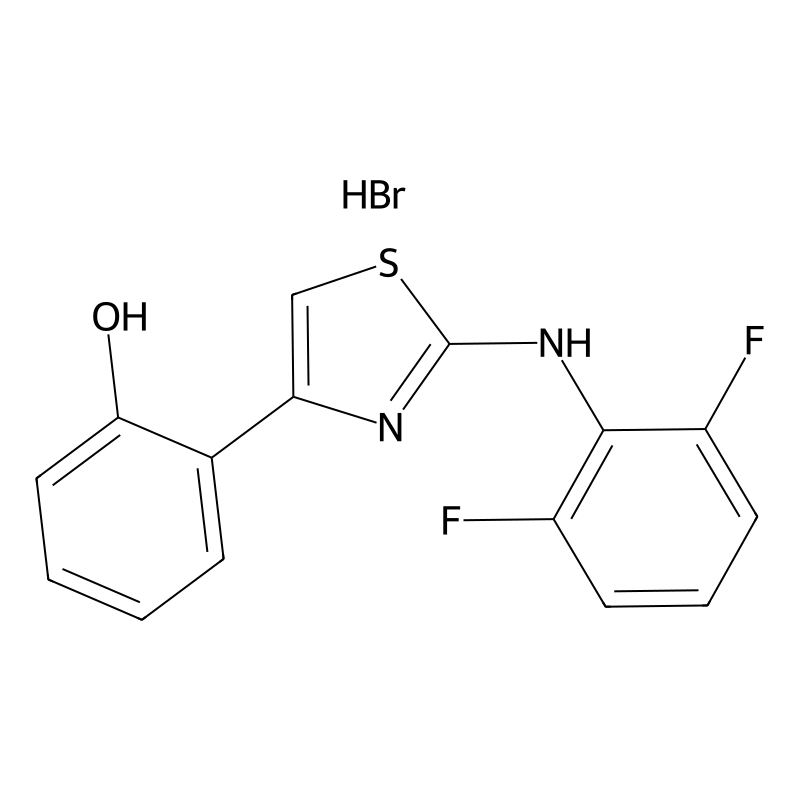

2-(2,6-Difluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Potential applications based on structure: The presence of the thiazole ring and the amine group suggests potential for applications in medicinal chemistry. Thiazole is a common scaffold in many bioactive molecules, while aromatic amines can play a role in ligand-receptor interactions ().

- Limited commercial availability: The fact that this compound is available from a few chemical suppliers that specialize in research chemicals () suggests it might be a relatively new compound being explored for potential applications.

2-(2,6-Difluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide is a synthetic organic compound characterized by a thiazole ring structure, an amine group, and two phenolic substituents. Its molecular formula is C₁₅H₁₁BrF₂N₂OS, with a molecular weight of approximately 385.2 g/mol. The compound is notable for its potential applications in medicinal chemistry due to the presence of the thiazole moiety, which is often associated with various biological activities .

- Nucleophilic Substitution: The amino group can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents.

- Electrophilic Aromatic Substitution: The aromatic rings can undergo electrophilic substitutions, which may modify the compound's biological activity.

- Hydrobromide Formation: The hydrobromide salt formation enhances solubility and stability in various solvents, making it easier to handle in laboratory settings .

Preliminary studies suggest that 2-(2,6-Difluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide exhibits significant biological activity. The thiazole ring is known for its pharmacological properties, including:

- Antimicrobial Activity: Compounds containing thiazole structures have been reported to possess antimicrobial properties.

- Anticancer Potential: Some derivatives show promise in cancer research due to their ability to inhibit tumor growth.

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways .

The synthesis of 2-(2,6-Difluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide typically involves multi-step synthetic routes:

- Formation of Thiazole Ring: Starting materials such as α-bromo ketones and thiourea are reacted under acidic conditions to form the thiazole core.

- Amination Reaction: The thiazole derivative is then treated with 2,6-difluoroaniline to introduce the amine functionality.

- Hydrobromide Salt Formation: The final step involves reacting the free base with hydrobromic acid to yield the hydrobromide salt .

The compound has potential applications in various fields:

- Medicinal Chemistry: Its structural characteristics make it a candidate for drug development targeting infections or cancers.

- Research: It serves as a valuable tool in biological studies due to its unique properties.

- Material Science: Potential applications in developing novel materials due to its chemical stability and reactivity .

Interaction studies involving 2-(2,6-Difluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide focus on its binding affinity with biological targets such as enzymes and receptors. These studies often employ techniques like:

- Molecular Docking: To predict how the compound interacts at the molecular level with target proteins.

- In Vitro Assays: To evaluate its efficacy against various cell lines and pathogens.

These interactions help elucidate the compound's mechanism of action and inform further drug design efforts .

Several compounds share structural similarities with 2-(2,6-Difluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(2,5-Difluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole | Similar thiazole structure | Different fluorine substitution pattern |

| 4-(2-Hydroxyphenyl)-1,3-thiazol-2(3H)-one | Lacks amino group | Exhibits different biological activity |

| 5-Fluoro-2-(phenylamino)-1,3-thiazole | Contains a phenyl group instead of difluorophenyl | Different substitution leads to varied properties |

The uniqueness of 2-(2,6-Difluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide lies in its specific combination of fluorine atoms and hydroxyl groups on the phenolic rings, contributing to its distinctive biological activities and potential therapeutic applications .